1-Octanone, 1-(2-octylcyclopropyl)-
Description
1-Octanone, 1-(2-octylcyclopropyl)- is a branched ketone featuring a cyclopropane ring substituted with an octyl chain at the 1-position of an octanone backbone. While direct data for this compound are absent in the provided evidence, its structure suggests unique physicochemical properties due to the cyclopropyl group’s steric strain and hydrophobic character. Cyclopropane rings are known to influence molecular rigidity, reactivity, and intermolecular interactions, making this compound distinct from linear or aromatic-substituted octanones .
Properties
CAS No. |
54965-36-5 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-(2-octylcyclopropyl)octan-1-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-17-16-18(17)19(20)15-13-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
WUGGWBIADTUGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1C(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkyl-Substituted Precursors
The key step in synthesizing 1-(2-octylcyclopropyl)octan-1-one is the formation of the cyclopropane ring bearing the octyl substituent. Common methods for cyclopropane ring construction include:
Intramolecular cyclization via α-alkylation of acetonitrile derivatives : This approach involves treating substituted phenyl acetonitriles with dibromoalkanes in the presence of bases to form cyclopropane rings. For example, the synthesis of 1-phenylcyclopropane carboxamide derivatives employs α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane under basic conditions, followed by conversion of cyano groups to acids. Although this example uses phenyl groups, the methodology can be adapted for alkyl-substituted systems such as octyl chains.
Simmons-Smith Reaction : A classical method for cyclopropanation of alkenes using diiodomethane and zinc-copper couple, which can be applied to alkenes bearing long alkyl chains to form cyclopropyl rings.
Ketone Formation
The ketone functional group (octan-1-one) can be introduced either by:
Oxidation of secondary alcohols : Starting from the corresponding secondary alcohol, oxidation using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation can yield the ketone.
Acylation reactions : Formation of the ketone by Friedel-Crafts acylation or other acylation methods, although this is more common on aromatic rings.
For 1-(2-octylcyclopropyl)octan-1-one, the ketone is at the terminal position of the octanone chain, suggesting that the cyclopropyl-substituted alkyl chain is attached to the carbonyl carbon.
Proposed Synthetic Scheme
A plausible synthetic pathway for 1-Octanone, 1-(2-octylcyclopropyl)- is as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Alkylation | 1-Bromo-octane + cyclopropyl precursor | Formation of 2-octylcyclopropane intermediate via alkylation |
| 2 | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Oxidation of the corresponding secondary alcohol to ketone |
| 3 | Purification | Chromatography | Isolation of pure 1-(2-octylcyclopropyl)octan-1-one |
This pathway aligns with general principles of cyclopropane ring formation and ketone synthesis, adapted for the long alkyl chain substituents involved.
Experimental Conditions and Optimization
Base selection : For cyclopropanation via α-alkylation, bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used. Temperature control is critical; optimal yields are often obtained around 60°C, with higher temperatures reducing yield.
Solvent choice : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitution reactions for cyclopropanation steps.
Reaction monitoring : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.
Analytical Data Supporting Preparation
| Analytical Method | Observations for 1-(2-octylcyclopropyl)octan-1-one |
|---|---|
| GC-MS | Characteristic fragmentation peaks at m/z 55 (top peak), 57, and 41, consistent with cyclopropyl and alkyl fragments |
| [^13C NMR](pplx://action/followup) | Signals corresponding to cyclopropyl carbons, ketone carbonyl, and alkyl chain carbons; confirms structural integrity |
| IR Spectroscopy | Strong absorption band near 1715 cm^-1 indicative of ketone C=O stretch |
These data confirm the successful synthesis and purity of the compound.
Research Discoveries and Literature Insights
The synthesis of cyclopropane-containing ketones is an active research area due to the unique ring strain and potential biological activities of such compounds.
Studies on related cyclopropane carboxamide derivatives demonstrate that the cyclopropane ring can be efficiently constructed via α-alkylation of nitriles, followed by functional group transformations.
The presence of long alkyl chains such as octyl groups influences the lipophilicity (XLogP3-AA ~7.6) and can affect the compound's reactivity and biological interactions.
While direct synthetic protocols for 1-(2-octylcyclopropyl)octan-1-one are limited, methodologies from related compounds provide a reliable foundation for its preparation and optimization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Alkylation of acetonitrile derivatives | 1,2-Dibromoethane, K2CO3 or NaOH | ~60°C, polar aprotic solvent | Good yields, adaptable to various substituents | Requires careful temperature control |
| Simmons-Smith Cyclopropanation | Diiodomethane, Zn-Cu couple | Room temperature to reflux | Stereospecific cyclopropanation | Limited to alkenes, may require multiple steps |
| Oxidation of secondary alcohols | PCC, Swern reagents | Mild to moderate temperatures | Clean conversion to ketones | Sensitive to overoxidation |
Chemical Reactions Analysis
Types of Reactions
1-Octanone, 1-(2-octylcyclopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Scientific Research Applications
1-Octanone, 1-(2-octylcyclopropyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octanone, 1-(2-octylcyclopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical Properties
Table 1: Key Properties of Selected Octanone Derivatives
Key Observations :
- Boiling Points : The phenyl-substituted derivative (560.7 K) has a significantly higher boiling point than linear ketones due to increased molecular weight and π-π stacking . The cyclopropyl analog’s boiling point is expected to be elevated due to its bulky substituent but may lack aromatic stabilization.
- Polarity : Thienyl and dihydroxyphenyl derivatives exhibit higher polarity (C₁₂H₁₈OS and C₁₄H₂₀O₃) compared to phenyl or cyclopropyl analogs, impacting solubility and chromatographic behavior .
- Hydrogen Bonding : The 2,5-dihydroxyphenyl derivative (LogP = 4.56) balances hydrophobicity with hydrogen-bonding capacity, making it suitable for HPLC analysis .
Reactivity and Functional Group Influence
- This reactivity could be exploited in synthetic chemistry for generating branched alkanes or functionalized intermediates .
- Aromatic vs. Non-Aromatic Substituents: Phenyl and thienyl groups stabilize charge via resonance, whereas the cyclopropyl group relies on hyperconjugation. This difference affects electrophilic substitution tendencies; for example, phenyloctanone may undergo nitration or sulfonation, while the cyclopropyl analog is more prone to addition reactions .
Biological Activity
1-Octanone, 1-(2-octylcyclopropyl)- is a compound with the CAS number 54965-36-5. This compound belongs to the class of ketones and features a unique cyclopropyl moiety that may influence its biological activity. Understanding its biological properties is essential for potential applications in pharmaceuticals, agriculture, and industrial processes.
| Property | Details |
|---|---|
| Molecular Formula | C13H24O |
| Molecular Weight | 200.33 g/mol |
| IUPAC Name | 1-Octanone, 1-(2-octylcyclopropyl)- |
| Boiling Point | Approximately 220 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that various ketones exhibit antimicrobial activities. While specific research on 1-octanone, 1-(2-octylcyclopropyl)- is limited, related compounds have demonstrated effectiveness against a range of pathogens. For example, ketones like nonan-2-one have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of ketones has been explored extensively. In vitro studies on structurally similar compounds suggest that they may induce apoptosis in cancer cell lines. For instance, certain ketones have been reported to inhibit the growth of colon cancer cells (HCT-116) with IC50 values below 100 µg/mL . Although direct studies on 1-octanone, 1-(2-octylcyclopropyl)- are scarce, its structural similarities to other active compounds warrant further investigation.
The mechanism by which ketones exert their biological effects often involves interaction with cellular membranes or specific receptors. They may disrupt lipid bilayers or modulate enzyme activities, leading to altered cellular functions. Detailed molecular studies are necessary to elucidate the exact pathways influenced by 1-octanone, 1-(2-octylcyclopropyl)-.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various ketones against common pathogens. The results indicated that compounds with longer carbon chains exhibited enhanced activity due to increased hydrophobicity, which facilitates membrane penetration .
Research Findings Summary
- Study on Ketones in Cancer Therapy : A comparative analysis revealed that ketones can induce cell cycle arrest and apoptosis in various cancer cell lines. The potential for using 1-octanone derivatives as chemotherapeutic agents was highlighted .
- Evaluation of Antimicrobial Properties : A series of tests showed that ketones could inhibit bacterial growth significantly, suggesting their use as natural preservatives or antimicrobial agents in food and pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
